2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

Lipophilicity Drug-likeness Cell permeability

This 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide (CAS 862810-71-7) is a structurally differentiated probe for kinase inhibitor SAR. Unlike the para-substituted regioisomer (CAS 862811-19-6) and des-ethoxy analog (CAS 847387-98-8), its unique ortho-ethoxy and 2-methoxy pattern enables matched molecular pair analysis for MET kinase selectivity. The non-halogenated scaffold avoids CYP450-mediated oxidative dehalogenation, making it ideal for comparative metabolic stability studies. Ideal for researchers expanding imidazo[1,2-a]pyrimidine benzamide chemotype space.

Molecular Formula C22H20N4O3
Molecular Weight 388.427
CAS No. 862810-71-7
Cat. No. B2472698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
CAS862810-71-7
Molecular FormulaC22H20N4O3
Molecular Weight388.427
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC
InChIInChI=1S/C22H20N4O3/c1-3-29-19-8-5-4-7-16(19)21(27)24-17-13-15(9-10-20(17)28-2)18-14-26-12-6-11-23-22(26)25-18/h4-14H,3H2,1-2H3,(H,24,27)
InChIKeyWBKSVDODKDMWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

862810-71-7 Sourcing Guide: 2-Ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide for Kinase-Targeted Research


2-Ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide (CAS 862810-71-7) is a synthetic small molecule featuring an imidazo[1,2-a]pyrimidine heterocycle linked via a 2-methoxyphenyl bridge to a 2-ethoxy-substituted benzamide [1]. This compound belongs to a broader class of imidazo[1,2-a]pyrimidine benzamides that have been investigated in patent literature as receptor tyrosine kinase inhibitors, particularly targeting MET and cyclin-dependent kinases (CDKs) [2]. Its molecular formula is C22H20N4O3 with a molecular weight of 388.4 g/mol and a computed XLogP3-AA of 3.9, indicating moderate lipophilicity suitable for cell permeability studies [1].

Why 862810-71-7 Cannot Be Replaced by Other Imidazo[1,2-a]pyrimidine Benzamides


Within the imidazo[1,2-a]pyrimidine benzamide chemotype, even minor substituent alterations produce profound shifts in target affinity and selectivity. The specific combination of a 2-ethoxy group on the benzamide ring and a 2-methoxy group on the central phenyl ring in 862810-71-7 is not present in its closest commercially available analogs [1]. For instance, the para-substituted regioisomer 2-ethoxy-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS 862811-19-6) lacks the methoxy group entirely, altering both hydrogen-bonding capacity and conformational preferences [2]. Similarly, the des-ethoxy analog N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide (CAS 847387-98-8) removes a key lipophilic contact point [3]. In kinase inhibitor programs, such structural differences routinely translate to orders-of-magnitude changes in IC50 values and selectivity profiles across the kinome, making direct substitution without re-validation scientifically unsound.

Quantitative Differentiation Evidence for 862810-71-7 Against Structural Analogs


Ortho-Ethoxy Benzamide Substitution Confers Favorable Lipophilicity for Cellular Permeability vs. Unsubstituted Benzamide

The target compound 862810-71-7 possesses a computed XLogP3-AA of 3.9, attributable to the ortho-ethoxy substituent on the benzamide ring [1]. In contrast, the unsubstituted benzamide analog N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide (CAS 847387-98-8), which replaces the 2-ethoxy group with a hydrogen atom, has a computed XLogP3-AA of approximately 3.0 [2]. This represents a ΔlogP of approximately +0.9 units, placing 862810-71-7 within a more favorable lipophilicity window for passive membrane permeability while remaining below the typical lipophilicity alert threshold of logP > 5.

Lipophilicity Drug-likeness Cell permeability

Presence of 2-Methoxy Group on Central Phenyl Ring Provides Additional Hydrogen-Bond Acceptor vs. Para-Linked Regioisomer

The target compound 862810-71-7 contains five hydrogen-bond acceptor atoms (2 × ether oxygen, 2 × imidazo[1,2-a]pyrimidine nitrogen, 1 × amide carbonyl) and one hydrogen-bond donor (amide NH), as computed by Cactvs [1]. In contrast, the para-substituted regioisomer 2-ethoxy-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS 862811-19-6, molecular formula C21H18N4O2) lacks the methoxy substituent entirely, resulting in only four hydrogen-bond acceptors and a reduced topological polar surface area (TPSA) [2]. The methoxy group in 862810-71-7 introduces an additional oxygen that can participate in hydrogen-bonding interactions with target protein residues and simultaneously acts as a conformational anchor, restricting rotation of the central phenyl ring.

Hydrogen bonding Conformational restriction Regioisomer comparison

Class-Level Evidence: Imidazo[1,2-a]pyrimidine Benzamides as MET and CDK Kinase Inhibitors with Nanomolar Potency

While direct target-specific IC50 data for 862810-71-7 is not publicly available in curated databases as of this writing, the imidazo[1,2-a]pyrimidine benzamide scaffold to which it belongs has been extensively characterized in patent literature as a privileged chemotype for kinase inhibition. Merck & Co. patents (US 8,461,330 and related filings) disclose imidazo[1,2-a]pyrimidine derivatives, including benzamide-containing analogs, as MET receptor tyrosine kinase inhibitors with utility in treating cellular proliferative diseases [1]. In parallel work, imidazole pyrimidine amides have been developed as potent cyclin-dependent kinase (CDK) inhibitors, with lead compounds such as AZD5597 demonstrating CDK inhibition at IC50 values as low as 2 nM and potent anti-proliferative activity in cancer cell lines (LoVo cell IC50 = 0.039 μM) [2]. The 2-ethoxy and 2-methoxy substitution pattern in 862810-71-7 aligns with SAR trends in these programs where ortho-alkoxy benzamide substituents enhance kinase hinge-region binding.

Kinase inhibition MET CDK Cancer

Structural Differentiation from 3-Chloro Analog: Absence of Halogen Provides Distinct Reactivity and Metabolic Profile

The target compound 862810-71-7 contains no halogen substituents, distinguishing it from the closely related analog 3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide (CAS 862810-84-2), which bears a chlorine atom at the 3-position of the benzamide ring [1]. While no direct comparative metabolic stability data exists for these two compounds, the absence of halogen in 862810-71-7 eliminates potential liabilities associated with chloroarene metabolism, including glutathione conjugate formation and CYP450-mediated oxidative dehalogenation, which are well-documented in medicinal chemistry literature [2]. This structural difference may be critical when selecting a chemical probe for in vivo studies where reactive metabolite formation is a concern.

Metabolic stability Halogen effects Structural analog comparison

Benzamide Linkage vs. Acetamide Analog: Amide Stability and Conformational Rigidity Implications

The target compound 862810-71-7 features a benzamide linkage connecting the imidazo[1,2-a]pyrimidine-bearing aniline to a 2-ethoxy-substituted phenyl ring [1]. In contrast, the acetamide analog 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide (CAS 862810-67-1, molecular formula C17H18N4O3, MW 326.35) replaces the benzamide with a significantly smaller acetamide group, resulting in a molecular weight difference of 62.05 Da and a reduction in aromatic ring count [2]. The benzamide's extended aromatic system provides greater conformational rigidity and potential for π-π stacking interactions with aromatic residues in kinase ATP-binding pockets, which the flexible acetamide linker cannot replicate.

Amide bond stability Conformational analysis Acetamide comparison

Recommended Research Applications for 862810-71-7 Based on Structural Differentiation Evidence


Kinase Inhibitor SAR Expansion Starting from MET/CDK Imidazo[1,2-a]pyrimidine Chemotypes

862810-71-7 is best deployed as a probe molecule for structure-activity relationship (SAR) studies expanding on the imidazo[1,2-a]pyrimidine benzamide kinase inhibitor chemotype disclosed in Merck patents (US 8,461,330) [1]. Its ortho-ethoxy substitution and 2-methoxy central ring differentiate it from previously reported exemplars, allowing exploration of how these substituent choices affect MET kinase inhibition potency and selectivity. Researchers should benchmark 862810-71-7 against the unsubstituted benzamide (CAS 847387-98-8) and para-substituted regioisomer (CAS 862811-19-6) in parallel kinase profiling assays to quantify the contribution of each structural feature to target engagement [2].

Cellular Permeability Optimization Studies Using LogP-Differentiated Analog Pairs

The computed XLogP3-AA of 3.9 for 862810-71-7 positions it favorably within the range typically associated with good passive membrane permeability [1]. This compound can serve as the higher-lipophilicity member of a matched molecular pair analysis with the unsubstituted benzamide analog (estimated XLogP3 ~3.0, CAS 847387-98-8), enabling quantitative assessment of how a ΔlogP of ~0.9 affects cellular uptake, intracellular target engagement, and efflux transporter susceptibility in Caco-2 or MDCK permeability assays.

Chemical Probe Development with Favorable Metabolic Liability Profile vs. Halogenated Analogs

For research groups developing chemical probes intended for in vivo target validation studies, 862810-71-7 offers a structurally differentiated option from halogenated analogs such as the 3-chloro derivative (CAS 862810-84-2) [1]. The absence of halogen eliminates potential metabolic activation pathways involving CYP450-mediated oxidative dehalogenation [2]. Comparative in vitro metabolism studies in liver microsomes or hepatocytes between 862810-71-7 and its chlorinated counterpart can directly test whether the non-halogenated scaffold provides superior metabolic stability, informing go/no-go decisions for in vivo pharmacology studies.

Pharmacophore Model Building: Quantifying the Contribution of the Methoxy Group to Target Binding

The 2-methoxy substituent on the central phenyl ring of 862810-71-7 distinguishes it from the para-linked regioisomer (CAS 862811-19-6), which lacks this feature entirely [1]. By comparing the binding affinities of these two compounds in biochemical and biophysical assays against a panel of kinases, researchers can experimentally isolate the contribution of the methoxy group to molecular recognition. This data is valuable for constructing three-dimensional pharmacophore models that guide future medicinal chemistry optimization of the imidazo[1,2-a]pyrimidine benzamide series.

Quote Request

Request a Quote for 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.